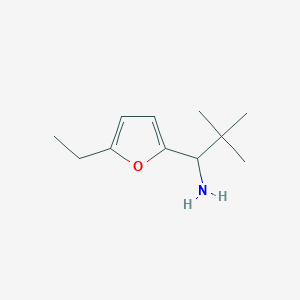
1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-amine” is an organic compound that contains a furan ring and an amine group. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . The presence of the ethyl group and the amine group suggests that this compound could be synthesized from 5-ethylfuran-2-carboxylic acid through reduction and subsequent amination .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a furan ring substituted with an ethyl group at the 5-position and a 2,2-dimethylpropylamine group at the 1-position .Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and carbon-carbon bond formations . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reagents.Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Key Intermediates in Antibiotics : This compound is a key intermediate in the synthesis of premafloxacin, an antibiotic for veterinary use. A study described an efficient process for its preparation involving asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
Catalyst-Free Domino Reactions : A catalyst-free domino reaction involving a similar compound was used to synthesize furan derivatives, which showed significant biological activity against Myzus persicae (Zhao et al., 2020).
Development of 5-HT1D Agonists : A series of compounds including dimethyl-{2-[6-substituted-indol-1-yl]-ethyl}-amine were synthesized as potent human 5-HT1D agonists. These showed good selectivity and oral bioavailability in rats (Isaac et al., 2003).
Chemical Synthesis and Reactions
Preparation of Amines and Derivatives : New synthetic methods were developed for the preparation of amines like 1-ethynylcyclopropylamine, which are structurally similar to the compound . These methods include reactions with cyclopropylacetylene and 6-chlorohex-1-yne (Kozhushkov et al., 2010).
Synthesis of Imidazole-Amine Ligands : The compound was used in creating ligands with variable second coordination spheres, useful in various chemical applications (Cheruzel et al., 2011).
Analytical Applications
- Detection of Amines : A method using a derivatization reaction with 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride was developed for the sensitive determination of amino compounds (You et al., 2006).
properties
IUPAC Name |
1-(5-ethylfuran-2-yl)-2,2-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-5-8-6-7-9(13-8)10(12)11(2,3)4/h6-7,10H,5,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMLQBSONUOIRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(C(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

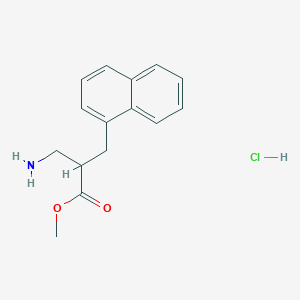
![3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol](/img/structure/B1422911.png)
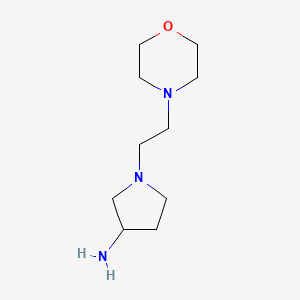
![2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1422915.png)
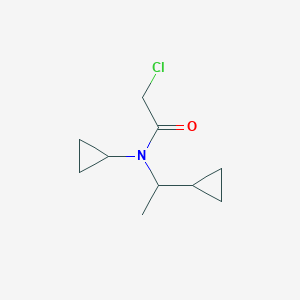
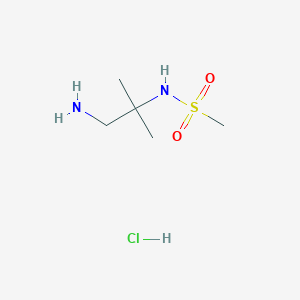
![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1422923.png)

![2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one](/img/structure/B1422925.png)
![N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride](/img/structure/B1422928.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1422929.png)
![2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine](/img/structure/B1422930.png)

